N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide

Catalog No.
S973673
CAS No.
1293946-38-9
M.F
C29H26N2O2S
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4...

CAS Number

1293946-38-9

Product Name

N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide

IUPAC Name

N-[(1S,2S)-2-amino-1,2-dinaphthalen-1-ylethyl]-4-methylbenzenesulfonamide

Molecular Formula

C29H26N2O2S

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C29H26N2O2S/c1-20-16-18-23(19-17-20)34(32,33)31-29(27-15-7-11-22-9-3-5-13-25(22)27)28(30)26-14-6-10-21-8-2-4-12-24(21)26/h2-19,28-29,31H,30H2,1H3/t28-,29-/m0/s1

InChI Key

GYVYYRQMNGSCRR-VMPREFPWSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC3=CC=CC=C32)C(C4=CC=CC5=CC=CC=C54)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC3=CC=CC=C32)C(C4=CC=CC5=CC=CC=C54)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC3=CC=CC=C32)[C@H](C4=CC=CC5=CC=CC=C54)N
  • Asymmetric catalysis: The molecule contains a chiral center due to the (1S,2S) configuration. This suggests potential use as a ligand in asymmetric catalysis reactions, where a chiral molecule can influence the stereochemistry of a product. However, there is no published research specifically exploring this application for N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide.
  • Material science: The presence of the two bulky naphthyl groups and the sulfonamide functional group suggests potential applications in material science. Sulfonamides can be used as building blocks in polymers or other materials. More research is needed to determine if this specific molecule has interesting properties for material science applications.
  • Medicinal chemistry: Sulfonamides are a class of compounds with a wide range of biological activities . The combination of the functional groups in N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide could potentially lead to interesting biological properties. However, there are currently no publications describing any medicinal chemistry research involving this molecule.

N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. The compound features a sulfonamide functional group attached to a substituted aromatic ring and an amino group, which is further linked to a di-naphthyl ethyl moiety. This configuration contributes to its biological activity and chemical reactivity.

The molecular formula of this compound is C20H22N2O2SC_{20}H_{22}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structural complexity allows for various interactions with biological systems, making it a subject of interest in pharmaceutical research.

The reactivity of N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide can be attributed to its functional groups. The sulfonamide group is known for its ability to act as a leaving group in nucleophilic substitution reactions. Additionally, the amino group can participate in various reactions such as acylation and alkylation.

The compound may also undergo oxidation and reduction reactions due to the presence of the naphthyl rings, which can stabilize radical intermediates. Furthermore, the sulfonamide moiety can engage in hydrogen bonding interactions, influencing its solubility and reactivity in biological environments.

N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide has shown promising biological activities. Compounds with sulfonamide structures are often associated with antimicrobial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Moreover, the presence of naphthyl groups may enhance the compound's affinity for biological targets, potentially leading to anticancer or antiviral activities. Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for therapeutic applications.

The synthesis of N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

  • Preparation of the Amino Component: Starting from naphthalene derivatives, the amino group can be introduced via reductive amination or nucleophilic substitution.
  • Formation of the Sulfonamide: The sulfonamide group can be added through reaction with sulfonyl chlorides or sulfonic acids under basic conditions.
  • Final Coupling Reaction: The final step involves coupling the amino component with the sulfonamide to form the desired product.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final compound.

The unique structure of N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide makes it suitable for several applications:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Chemical Probes: The compound can serve as a molecular probe in biochemical assays to study enzyme activities related to folate metabolism.
  • Material Science: Due to its structural properties, it may find applications in developing new materials with specific electronic or optical properties.

Interaction studies of N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide with various biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to target enzymes or receptors.
  • In Vivo Studies: Investigating its pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety profiles.

Such studies will provide insights into optimizing this compound for therapeutic use.

N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey FeaturesBiological Activity
SulfanilamideSulfanilamide structureSimple sulfonamideAntibacterial
N-(4-Methylphenyl)-N'-(naphthalen-1-yl)ureaUrea linkageUrea instead of sulfonamideAnticancer
4-Amino-N-(naphthalen-1-yl)benzenesulfonamideSimilar sulfonamide structureLacks additional naphthyl groupAntimicrobial

N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide stands out due to its dual naphthyl substitution which may enhance its interaction with biological targets compared to simpler analogs. This unique structural feature could lead to improved efficacy in therapeutic applications.

XLogP3

5.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

N-[(1S,2S)-2-amino-1,2-dinaphthalen-1-ylethyl]-4-methylbenzenesulfonamide

Dates

Modify: 2024-04-14

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